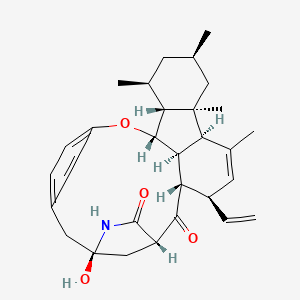
Pyrrocidine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrocidine B is a natural product found in Neonectria candida with data available.
Aplicaciones Científicas De Investigación
Antibiotic Properties
Pyrrocidines A and B, isolated from a filamentous fungus, display antibiotic properties. Pyrrocidine A shows significant activity against Gram-positive bacteria, including drug-resistant strains. The unique 13-membered macrocycles contribute to their antibiotic efficacy (He et al., 2002).
Antimicrobial Activity
The fungus Acremonium zeae produces pyrrocidines A and B, which act as antibiotics. Pyrrocidine A is more active than B against various microbial pathogens causing seedling blights and stalk rots in maize, demonstrating significant in vitro activity against pathogens like Aspergillus flavus and Fusarium verticillioides (Wicklow & Poling, 2009).
Cancer Cell Growth Inhibition
Pyrrocidine A, a related compound to Pyrrocidine B, has shown potent cytotoxicity against human acute promyelocytic leukemia cells. The presence of an α,β-unsaturated carbonyl group in Pyrrocidine A, which is absent in this compound, significantly enhances its cytotoxicity (Uesugi et al., 2015).
Prolyl Oligopeptidase Inhibition
A dimeric variant of this compound, isolated from the fungus Neonectria ramulariae, has shown specific inhibitory activity against prolyl oligopeptidase. This indicates potential applications in therapeutic areas where prolyl oligopeptidase is a target (Shiono et al., 2012).
Protective Endophyte in Maize
Acremonium zeae, which produces Pyrrocidines A and B, acts as a protective endophyte in maize, enhancing the plant's defenses against fungal pathogens (Poling et al., 2008).
Antimicrobial Compound Isolation
Isolation of this compound and related compounds from endophytic fungi indicates the potential of these compounds in antimicrobial applications. These metabolites have been identified in various fungi and show different levels of biological activity (Kamdem et al., 2018).
Propiedades
Fórmula molecular |
C31H39NO4 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
(3S,4R,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione |
InChI |
InChI=1S/C31H39NO4/c1-6-20-12-18(4)25-24-23(20)27(33)22-15-31(35,32-29(22)34)14-19-7-9-21(10-8-19)36-28(24)26-17(3)11-16(2)13-30(25,26)5/h6-10,12,16-17,20,22-26,28,35H,1,11,13-15H2,2-5H3,(H,32,34)/t16-,17+,20-,22+,23+,24-,25+,26+,28+,30+,31-/m1/s1 |
Clave InChI |
OCUONUXNKYDHKY-PZBKSWHFSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@@H]4[C@H]([C@@H](C=C([C@@H]4[C@@]2(C1)C)C)C=C)C(=O)[C@@H]5C[C@](CC6=CC=C(O3)C=C6)(NC5=O)O)C |
SMILES canónico |
CC1CC(C2C3C4C(C(C=C(C4C2(C1)C)C)C=C)C(=O)C5CC(CC6=CC=C(O3)C=C6)(NC5=O)O)C |
Sinónimos |
pyrrocidine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


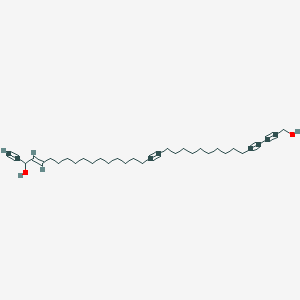
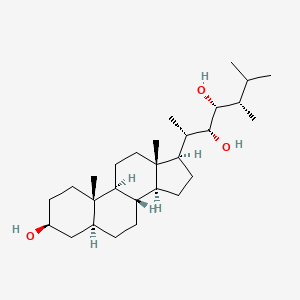
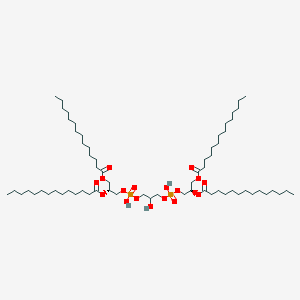
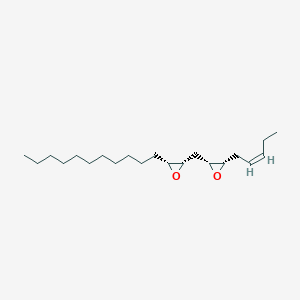
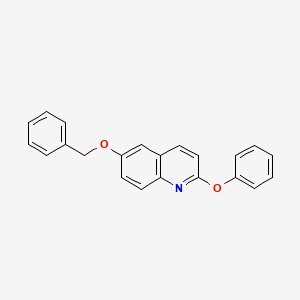
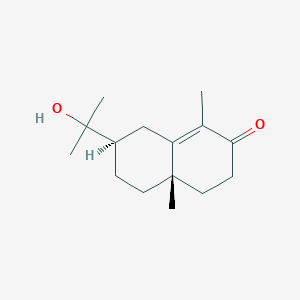
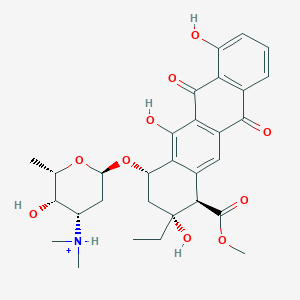
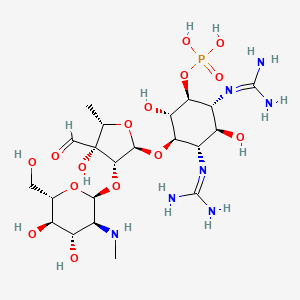
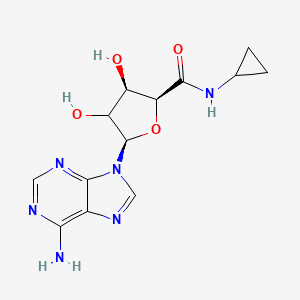
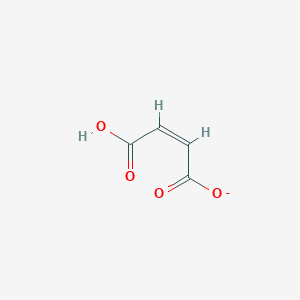
![[Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)
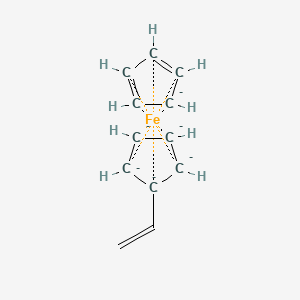
![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)

